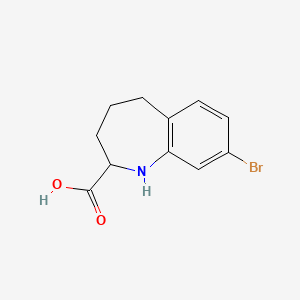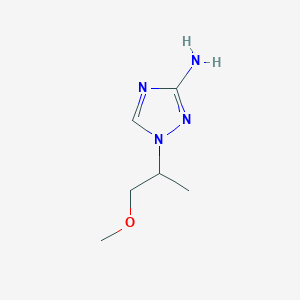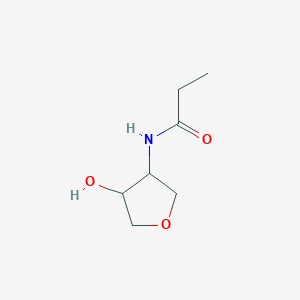
8-ethyl-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClO3S It belongs to the class of chromene derivatives, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of chromene derivatives. One common method includes the reaction of chromene with chlorosulfonic acid at low temperatures (0°C) to yield the sulfonyl chloride derivative . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, chromene derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
8-Ethyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-ethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes, thereby blocking their activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Coumarin Sulfonamides: These compounds share a similar chromene backbone and sulfonyl functional group.
Chromene Derivatives: Other chromene derivatives with different substituents at various positions on the ring.
Uniqueness: 8-Ethyl-2H-chromene-3-sulfonyl chloride is unique due to its specific ethyl and sulfonyl chloride substituents, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it may offer advantages in terms of selectivity and potency in its applications .
Properties
Molecular Formula |
C11H11ClO3S |
|---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
8-ethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-2-8-4-3-5-9-6-10(16(12,13)14)7-15-11(8)9/h3-6H,2,7H2,1H3 |
InChI Key |
FRLQSLKCZNBVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)








![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)

![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)

